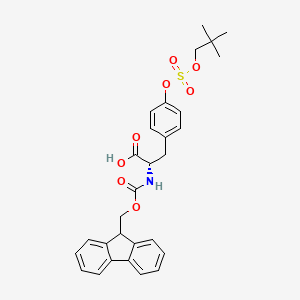

Fmoc-Tyr(SO2(ONeopentyl))-OH

CAS No.: 878408-63-0

Cat. No.: VC3109336

Molecular Formula: C29H31NO8S

Molecular Weight: 553.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878408-63-0 |

|---|---|

| Molecular Formula | C29H31NO8S |

| Molecular Weight | 553.6 g/mol |

| IUPAC Name | (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 |

| Standard InChI Key | NEDCKHYXODZAAR-SANMLTNESA-N |

| Isomeric SMILES | CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Properties

Structural Components and Features

Fmoc-Tyr(SO2(ONeopentyl))-OH consists of several key structural components that contribute to its functionality. The compound incorporates:

-

A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus

-

A tyrosine amino acid core

-

A neopentyl sulfonate modification at the phenolic hydroxyl group of tyrosine

-

A free carboxylic acid group

This strategic arrangement of functional groups enables the compound to participate effectively in peptide synthesis while maintaining the integrity of the sulfonate modification throughout the synthesis process .

Physical and Chemical Properties

The physical and chemical properties of Fmoc-Tyr(SO2(ONeopentyl))-OH are summarized in the following table:

These properties contribute to the compound's effectiveness in peptide synthesis applications and influence its handling and storage requirements .

Nomenclature and Identifiers

Fmoc-Tyr(SO2(ONeopentyl))-OH can be referenced using various systematic nomenclature systems and identifiers, as detailed below:

| Nomenclature System | Identifier | Reference |

|---|---|---|

| IUPAC Name | (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

| InChI | InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| InChIKey | NEDCKHYXODZAAR-SANMLTNESA-N | |

| Canonical SMILES | CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Isomeric SMILES | CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| PubChem Compound ID | 101395025 |

These identifiers are crucial for accurately referencing the compound in scientific literature and databases, ensuring proper identification and reproducibility in research contexts .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Fmoc-Tyr(SO2(ONeopentyl))-OH involves multiple carefully controlled reactions that must preserve the stereochemistry of the amino acid while introducing the specific functional groups required for its applications. The process typically follows these general steps:

-

Protection of the amino group of tyrosine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sulfonation of the phenolic hydroxyl group

-

Esterification with neopentyl alcohol to form the stable neopentyl sulfonate ester

-

Purification to obtain the final product with high purity

Each step requires precise control of reaction conditions to ensure high yield and purity of the final product.

Laboratory Preparation

In laboratory settings, the preparation of Fmoc-Tyr(SO2(ONeopentyl))-OH typically employs solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of Fmoc-protected tyrosine to a solid resin. Subsequently, the neopentyl sulfonate group is introduced through a series of chemical transformations including sulfonation and esterification.

The reaction conditions typically involve:

-

Organic solvents such as dimethylformamide (DMF)

-

Coupling reagents such as N,N'-diisopropylcarbodiimide (DIC)

-

Additives like 1-hydroxybenzotriazole (HOBt)

-

Careful temperature and pH control to optimize reaction efficiency

The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the compound with the desired specifications.

Industrial Production

Industrial production of Fmoc-Tyr(SO2(ONeopentyl))-OH follows similar synthetic pathways as laboratory preparations but is scaled up for commercial quantities. Key aspects of industrial production include:

-

Use of automated peptide synthesizers to ensure consistency and efficiency

-

Implementation of quality control measures at each step of the synthesis

-

Advanced purification techniques to achieve high purity

-

Standardized packaging and storage protocols to maintain product stability

These industrial processes are designed to maintain high yield and purity while optimizing cost-effectiveness for commercial production.

Applications in Scientific Research

Peptide Synthesis Applications

Fmoc-Tyr(SO2(ONeopentyl))-OH serves as a critical tool in peptide chemistry, particularly in the synthesis of sulfated peptides. Its primary applications include:

-

Solid-Phase Peptide Synthesis (SPPS): The compound is extensively used in SPPS protocols for incorporating sulfotyrosine residues into synthetic peptides .

-

Protected Sulfotyrosine Incorporation: It enables the stable incorporation of sulfotyrosine residues, which are important post-translational modifications found in many biologically significant peptides and proteins .

-

Prevention of Premature Deprotection: The neopentyl ester provides stability during trifluoroacetic acid (TFA) cleavage conditions typically used in Fmoc-SPPS, preventing premature loss of sulfate groups during the final deprotection step .

-

Selective Deprotection: After peptide synthesis, the neopentyl sulfonate group can be selectively removed by treatment with aqueous ammonium acetate or sodium acetate without affecting other protecting groups, enabling precise control over the deprotection sequence .

These applications make Fmoc-Tyr(SO2(ONeopentyl))-OH an invaluable tool for researchers studying sulfated peptides and their biological functions .

Research Uses

Beyond peptide synthesis, Fmoc-Tyr(SO2(ONeopentyl))-OH has several important research applications:

-

Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

-

Biology: Employed in the development of peptide-based hydrogels for tissue engineering and drug delivery systems.

-

Medicine: Utilized in the design of therapeutic peptides and as a tool for studying protein-protein interactions.

-

Industry: Applied in the production of bio-inspired materials and as a component in various biotechnological processes.

The compound's unique structural properties make it particularly valuable for studying proteins that contain sulfotyrosine residues, which play important roles in various biological processes including protein-protein interactions, cellular signaling, and enzyme function .

Mechanism of Action

Target of Action

Fmoc-Tyr(SO2(ONeopentyl))-OH primarily targets peptide bond formation in the context of solid-phase peptide synthesis. The compound serves as a building block that enables the incorporation of sulfotyrosine residues into growing peptide chains.

The Fmoc protecting group at the N-terminus prevents unwanted side reactions during peptide coupling, while the neopentyl sulfonate group at the phenolic position of tyrosine remains stable throughout the synthesis process until selectively removed .

Mode of Action

The compound operates through a process related to native chemical ligation (NCL), which is a method for creating large peptide structures. The specific mode of action involves:

-

The Fmoc protecting group controls the reactivity of the amino group during peptide coupling

-

The carboxylic acid group forms peptide bonds with free amino groups of growing peptide chains

-

The neopentyl sulfonate group remains protected during synthesis and acidic cleavage conditions

-

Selective removal of the neopentyl group occurs through specific deprotection conditions after peptide synthesis is complete

This controlled reactivity is crucial for successful incorporation of sulfotyrosine residues into peptides without premature loss of the sulfate group .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is protein synthesis, particularly for proteins containing sulfotyrosine residues. In natural systems, protein sulfation is a post-translational modification catalyzed by tyrosylprotein sulfotransferases. Fmoc-Tyr(SO2(ONeopentyl))-OH enables researchers to mimic this modification in synthetic peptides.

The compound facilitates the formation of peptide α-thioesters, which are crucial for the convergent synthesis of proteins. This process remains a significant challenge in protein chemistry, and Fmoc-Tyr(SO2(ONeopentyl))-OH provides an important tool for addressing this challenge.

Comparison with Similar Compounds

Related Tyrosine Derivatives

Several compounds share structural similarities with Fmoc-Tyr(SO2(ONeopentyl))-OH, each with distinct characteristics and applications:

Each of these derivatives has specific applications depending on the desired modification and reactivity profile needed for particular research applications .

Advantages of Fmoc-Tyr(SO2(ONeopentyl))-OH

Fmoc-Tyr(SO2(ONeopentyl))-OH offers several advantages over other tyrosine derivatives:

-

Enhanced Stability: The neopentyl sulfonate group provides exceptional stability during Fmoc-SPPS conditions, including resistance to TFA cleavage conditions .

-

Selective Deprotection: Unlike other derivatives, the neopentyl group can be selectively removed under mild conditions using aqueous ammonium acetate or sodium acetate treatment, providing greater control over the deprotection process .

-

Prevention of Sulfate Loss: The compound effectively prevents premature loss of sulfate groups during peptide synthesis and final deprotection, a common problem with other sulfotyrosine derivatives .

-

Compatibility: It is compatible with standard Fmoc-SPPS protocols, making it easily integrable into existing peptide synthesis workflows without requiring specialized equipment or techniques .

These advantages make Fmoc-Tyr(SO2(ONeopentyl))-OH the preferred choice for researchers working with sulfated peptides, particularly when precise control over the sulfation pattern is critical .

Chemical Reactions and Analysis

Types of Reactions

Fmoc-Tyr(SO2(ONeopentyl))-OH can participate in various chemical reactions, including:

-

Oxidation: The neopentyl sulfonate group can be oxidized to form sulfonic acids.

-

Reduction: Reduction reactions can convert the sulfonate group back to the corresponding alcohol.

-

Substitution: The neopentyl sulfonate group can undergo substitution with other functional groups, such as halides or amines.

-

Peptide Coupling: The carboxylic acid group participates in peptide bond formation during solid-phase peptide synthesis .

-

Deprotection: The neopentyl group can be selectively removed using aqueous ammonium acetate or sodium acetate treatment, while the Fmoc group is removed under basic conditions typically using piperidine in DMF .

Understanding these reactions is crucial for effectively utilizing this compound in various research applications .

Common Reagents and Conditions

The chemical reactions involving Fmoc-Tyr(SO2(ONeopentyl))-OH typically employ specific reagents and conditions:

-

Oxidation: Uses oxidizing agents such as hydrogen peroxide under controlled conditions.

-

Reduction: Employs reducing agents like sodium borohydride under appropriate temperature and solvent conditions.

-

Substitution: Utilizes nucleophiles such as sodium azide in polar aprotic solvents.

-

Peptide Coupling: Employs coupling reagents like carbodiimides (e.g., DIC, EDC) and additives such as HOBt or HOAt in solvents like DMF or NMP .

-

Neopentyl Group Deprotection: Uses aqueous ammonium acetate or sodium acetate treatment, typically after the peptide synthesis is complete and the peptide has been cleaved from the resin .

-

Fmoc Deprotection: Utilizes 20-50% piperidine in DMF, a standard condition in Fmoc-SPPS protocols .

These reactions occur under controlled conditions such as specific temperatures, pH levels, and solvent environments to ensure optimal outcomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume